molecular formula C15H18N4O2 B3839356 N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE

N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE

Cat. No.: B3839356
M. Wt: 286.33 g/mol
InChI Key: LOPXWIWGXWCDLK-CXUHLZMHSA-N
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Description

N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The general reaction can be represented as follows:

  • Starting Materials

    • 3,4-Dimethoxybenzaldehyde
    • 4,6-Dimethyl-2-hydrazinopyrimidine
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic catalyst such as acetic acid
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Mix the aldehyde and hydrazine derivative in the solvent.
    • Add the catalyst and stir the mixture at the desired temperature.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Once the reaction is complete, isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of hydrazine derivatives or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxybenzylidene)-N’-(2-pyridyl)hydrazine
  • N-(3,4-Dimethoxybenzylidene)-N’-(4-methyl-2-pyridyl)hydrazine
  • N-(3,4-Dimethoxybenzylidene)-N’-(4-chloro-2-pyridyl)hydrazine

Uniqueness

N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE is unique due to the presence of both dimethoxybenzylidene and dimethylpyrimidinylidene moieties, which may confer distinct chemical and biological properties compared to other hydrazones.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-7-11(2)18-15(17-10)19-16-9-12-5-6-13(20-3)14(8-12)21-4/h5-9H,1-4H3,(H,17,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPXWIWGXWCDLK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE
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N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE
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N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE
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N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE
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N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE
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N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE

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